Cas no 477539-05-2 (methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate Chemical and Physical Properties
Names and Identifiers
-
- methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate
- Benzoic acid, 4-[2-[[(5-nitro-2-furanyl)carbonyl]amino]-4-thiazolyl]-, methyl ester
- SR-01000009334-1
- 477539-05-2
- Oprea1_363230
- methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
- AKOS024600548
- F0816-0734
- methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate
- methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
- SR-01000009334
-
- Inchi: 1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20)
- InChI Key: JYNNDOKENZJXOH-UHFFFAOYSA-N
- SMILES: C(OC)(=O)C1=CC=C(C2=CSC(NC(C3=CC=C([N+]([O-])=O)O3)=O)=N2)C=C1
Computed Properties
- Exact Mass: 373.03685625g/mol
- Monoisotopic Mass: 373.03685625g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 549
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.2
- Topological Polar Surface Area: 156Ų
Experimental Properties
- Density: 1.500±0.06 g/cm3(Predicted)
- pka: 5.34±0.70(Predicted)
methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0816-0734-1mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-20μmol |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-75mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-100mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-4mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-2μmol |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-10mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-20mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-40mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0816-0734-3mg |
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate |
477539-05-2 | 90%+ | 3mg |
$63.0 | 2023-05-17 |
methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate Related Literature
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1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
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Additional information on methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate
Introduction to CAS No. 477539-05-2: Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate
Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate, identified by the CAS registry number 477539-05-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl ester group with a substituted thiazole ring and a nitrofuran moiety. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and material science.
The core structure of this compound includes a benzoate group, which serves as a versatile platform for further chemical modifications. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The presence of the nitrofuran group introduces additional electronic properties, enhancing the compound's potential for interaction with biological systems. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activities and cellular signaling pathways.
One of the most recent advancements in the study of Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate involves its application in drug design targeting specific diseases. Researchers have explored its potential as an inhibitor of certain kinases, which are enzymes playing critical roles in cell proliferation and survival. By inhibiting these kinases, the compound could potentially serve as a therapeutic agent in treating conditions such as cancer and inflammatory disorders.
In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The thiazole moiety contributes to the compound's ability to form stable coordination complexes with metal ions, making it a candidate for use in catalysis and sensor technologies. Recent experiments have demonstrated its effectiveness as a ligand in metalloenzyme mimics, showcasing its versatility across different scientific domains.
The synthesis of Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazole ring through condensation reactions and the subsequent introduction of the nitrofuran group via nucleophilic substitution. These steps are optimized to ensure high yield and purity, which are essential for both laboratory studies and potential industrial applications.
From an environmental perspective, the compound has been evaluated for its biodegradability and toxicity profiles. Initial assessments suggest that it exhibits moderate biodegradation under aerobic conditions, which aligns with current green chemistry principles. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate (CAS No. 477539-05-2) represents a valuable addition to the arsenal of compounds available for scientific research and industrial applications. Its unique structure, combined with recent advancements in its synthesis and application studies, positions it as a key player in future developments across multiple disciplines.
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